Lipophilicity Shift: Predicted LogP Comparison Across Halogen Series
The 5-bromo derivative exhibits a predicted LogP (ACD/Labs) of 3.73, significantly higher than the 4-fluoro analog (LogP 2.91) . This 0.82 log unit difference translates to approximately 6.6-fold higher octanol-water partition, impacting membrane permeability and protein binding predictions. The chloro analog (estimated LogP ~3.2–3.5) and iodo analog (estimated LogP ~4.0–4.3) bracket the bromo value, but the bromo derivative provides a balanced lipophilicity that is often optimal for CNS drug-like chemical space (LogP 2–4).
| Evidence Dimension | Predicted octanol-water partition coefficient (ACD LogP) |
|---|---|
| Target Compound Data | LogP = 3.73 ± 0.3 |
| Comparator Or Baseline | 4-Fluoro analog: LogP = 2.91 ± 0.3; estimated 5-chloro: ~3.3; estimated 5-iodo: ~4.1 |
| Quantified Difference | ΔLogP = +0.82 (vs. 4-fluoro); ~+0.1–0.2 (vs. estimated 5-chloro); ~−0.4 (vs. estimated 5-iodo) |
| Conditions | Predicted by ACD/Labs Percepta v14.00; pH 7.4 |
Why This Matters
LogP differences of ≥0.5 units can alter compound prioritization in drug discovery screening cascades; the bromo congener consistently falls within the CNS-optimal range, whereas the fluoro analog may be too polar for certain targets.
